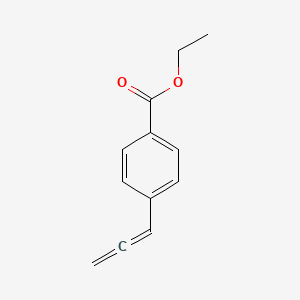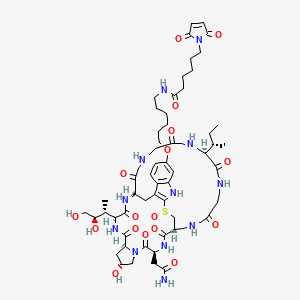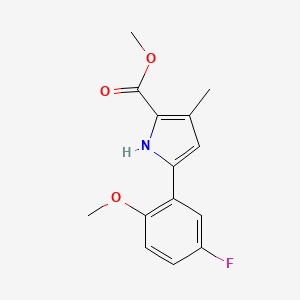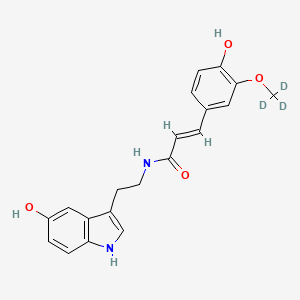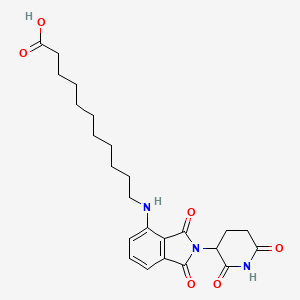
Thalidomide-NH-C10-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-NH-C10-COOH: is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based von Hippel-Lindau (VHL) ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its role in targeted protein degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-C10-COOH involves the conjugation of a Thalidomide-based von Hippel-Lindau (VHL) ligand with a linker. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .
Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its specialized use in research. custom synthesis services are available to provide the compound for scientific research and drug development purposes .
Analyse Des Réactions Chimiques
Types of Reactions: Thalidomide-NH-C10-COOH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Applications De Recherche Scientifique
Chemistry: Thalidomide-NH-C10-COOH is used in the development of PROTACs, which are molecules designed to target and degrade specific proteins. This has significant implications for chemical biology and drug discovery .
Biology: In biological research, this compound is used to study protein degradation pathways and the role of E3 ligases in cellular processes .
Industry: In the pharmaceutical industry, this compound is used in the research and development of new drugs that utilize PROTAC technology .
Mécanisme D'action
Thalidomide-NH-C10-COOH exerts its effects by binding to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This binding induces the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets and pathways involved include the CRBN protein and the ubiquitin-proteasome system .
Comparaison Avec Des Composés Similaires
Thalidomide-NH-CH2-COOH: Another E3 ligase ligand-linker conjugate used in PROTAC technology.
Lenalidomide: A derivative of Thalidomide with similar protein degradation properties.
Pomalidomide: Another Thalidomide derivative used in the treatment of multiple myeloma.
Uniqueness: Thalidomide-NH-C10-COOH is unique due to its specific linker and the incorporation of the von Hippel-Lindau (VHL) ligand, which provides distinct binding properties and degradation capabilities compared to other similar compounds .
Propriétés
Formule moléculaire |
C24H31N3O6 |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
11-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]undecanoic acid |
InChI |
InChI=1S/C24H31N3O6/c28-19-14-13-18(22(31)26-19)27-23(32)16-10-9-11-17(21(16)24(27)33)25-15-8-6-4-2-1-3-5-7-12-20(29)30/h9-11,18,25H,1-8,12-15H2,(H,29,30)(H,26,28,31) |
Clé InChI |
ZVXZSTZZOBYFRQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


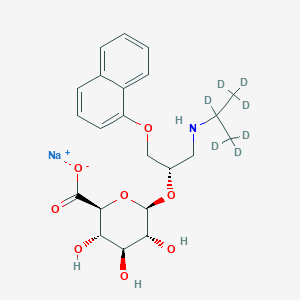
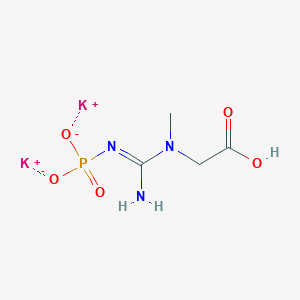
![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)
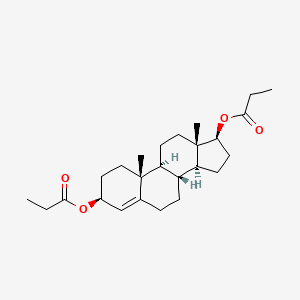

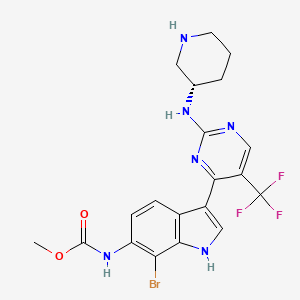

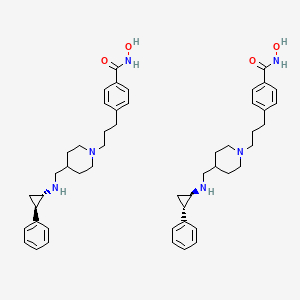
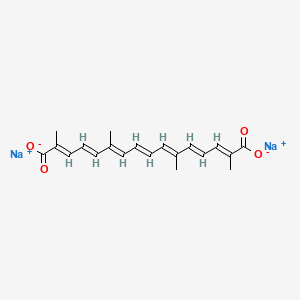
![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)
